molecular formula C9H8N2O2 B143898 3-methyl-6-nitro-1H-indole CAS No. 133053-76-6

3-methyl-6-nitro-1H-indole

Cat. No.: B143898
CAS No.: 133053-76-6
M. Wt: 176.17 g/mol
InChI Key: FXOBRUMCGPOJLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-6-nitro-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . The compound this compound is characterized by a methyl group at the third position and a nitro group at the sixth position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-6-nitro-1H-indole typically involves nitration and methylation reactions. One common method is the nitration of 3-methylindole using nitric acid in the presence of sulfuric acid to introduce the nitro group at the sixth position . Another approach involves the methylation of 6-nitroindole using methyl iodide in the presence of a base such as potassium carbonate .

Industrial Production Methods: Industrial production of this compound often employs optimized reaction conditions to ensure high yield and purity. This includes controlling the reaction temperature, solvent choice, and reaction time. For example, the nitration reaction can be carried out at low temperatures to minimize side reactions .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-6-nitro-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 3-Methyl-6-nitro-1H-indole is unique due to the presence of both the methyl and nitro groups, which confer distinct chemical reactivity and biological activity. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

3-methyl-6-nitro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-6-5-10-9-4-7(11(12)13)2-3-8(6)9/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXOBRUMCGPOJLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C1C=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20391765
Record name 3-methyl-6-nitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133053-76-6
Record name 3-methyl-6-nitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyl-6-nitro-1H-indole
Reactant of Route 2
Reactant of Route 2
3-methyl-6-nitro-1H-indole
Reactant of Route 3
3-methyl-6-nitro-1H-indole
Reactant of Route 4
Reactant of Route 4
3-methyl-6-nitro-1H-indole
Reactant of Route 5
Reactant of Route 5
3-methyl-6-nitro-1H-indole
Reactant of Route 6
3-methyl-6-nitro-1H-indole
Customer
Q & A

Q1: What makes 3-methyl-6-nitro-1H-indole (2,3,6-DMNI) a promising matrix for MALDI mass spectrometry?

A1: 2,3,6-DMNI exhibits several advantageous properties as a MALDI matrix:

  • Dual-polarity ion production: It facilitates the generation of both positive and negative ions from a wide range of analytes, including lipids, peptides, proteins, glycans, and perfluorooctanesulfonic acid (PFOS) compounds. [] This dual-polarity capability allows for broader analyte coverage in a single analysis.
  • Enhanced ionization efficiency: Compared to some traditional matrices, 2,3,6-DMNI demonstrates improved ionization efficiency, leading to better detection sensitivity for complex mixtures. [] This characteristic is particularly beneficial for analyzing samples with low analyte concentrations.
  • Successful application in MALDI imaging: The research highlights the successful use of 2,3,6-DMNI as a matrix for MALDI imaging of blueberry tissue. [] Its ability to facilitate the identification of plant metabolites and lipids within a specific spatial context makes it valuable for biological research.

Q2: Are there any specific advantages of using 2,3,6-DMNI for MALDI imaging compared to other matrices?

A2: While the article doesn't directly compare 2,3,6-DMNI to other matrices specifically for imaging, it highlights its ability to enhance ionization in the negative ion mode m/z 600-900 region. [] This suggests that 2,3,6-DMNI might be particularly advantageous for analyzing certain classes of compounds, such as lipids, which are often detected in this mass range. Further research is needed to fully characterize its performance compared to other matrices for specific imaging applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.